An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its precise chemical identity as defined by IUPAC nomenclature, explore its physicochemical properties, outline a plausible synthetic pathway, and discuss its potential applications as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound with CAS Number 849035-74-1 is 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene .[1]
Decoding the IUPAC Name: A Step-by-Step Rationale
The naming of polysubstituted benzene derivatives follows a set of priority rules to ensure consistency.[1][2][3] In the absence of a principal functional group that would give the benzene ring a special name (like phenol or aniline), the substituents are listed alphabetically, and the ring is numbered to give the substituents the lowest possible locants.
Here is the logical flow for naming this specific molecule:
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Identify the Parent Structure: The core structure is a benzene ring.
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Identify the Substituents: The benzene ring is substituted with four different groups:
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Fluoro (-F)
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Methyl (-CH₃)
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Methylsulfonyl (-SO₂CH₃)
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Nitro (-NO₂)
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-
Determine Numbering Priority: To assign the lowest possible locant numbers to the substituents, we consider all possible starting points and directions of numbering. The primary goal is to achieve the lowest numerical sequence at the first point of difference.
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Numbering begins at the carbon bearing the fluoro group as '1'. This allows for the substituent pattern 1, 2, 4, 5.
-
-
Alphabetize the Substituents: The substituents are then arranged in alphabetical order:
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Fluoro
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Methyl
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Methylsulfonyl
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Nitro
-
-
Construct the Final Name: Combining the locants and the alphabetized substituent names before the parent name "benzene" gives us the official IUPAC name: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene .
This systematic approach ensures that the structure can be accurately reconstructed from its name, a critical aspect of chemical data retrieval and synthesis planning.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | PubChem[1] |
| CAS Number | 849035-74-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₈H₈FNO₄S | PubChem[1] |
| Molecular Weight | 233.22 g/mol | PubChem[1] |
| Melting Point | 150-151 °C | ChemicalBook[4] |
| Appearance | Likely a solid at room temperature, given the melting point. | Inferred |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A logical precursor for this synthesis would be 1-fluoro-3-methyl-4-(methylsulfonyl)benzene . The synthesis would then proceed via an electrophilic aromatic substitution reaction, specifically nitration.
The overall transformation is as follows:
Caption: Plausible synthetic route via nitration.
General Experimental Protocol for Nitration
This protocol is a generalized procedure based on common nitration reactions of substituted benzenes and should be adapted and optimized for this specific substrate.
Reaction Setup:
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To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting material, 1-fluoro-3-methyl-4-(methylsulfonyl)benzene.
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Cool the flask to 0-5 °C in an ice-water bath.
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Slowly add concentrated sulfuric acid while stirring, maintaining the low temperature.
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Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the starting material via the addition funnel. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.
Reaction Monitoring and Work-up:
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
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The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Self-Validation and Characterization:
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Melting Point Analysis: A sharp melting point range for the purified product, consistent with the literature value (150-151 °C), is a good indicator of purity.[4]
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Spectroscopic Analysis: The structure of the final compound should be unequivocally confirmed using modern spectroscopic techniques:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and the substitution pattern on the benzene ring.
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FT-IR: To identify the characteristic functional groups, particularly the nitro (NO₂) and sulfonyl (SO₂) groups.
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Mass Spectrometry: To confirm the molecular weight of the compound.
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Applications in Drug Development and Research
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is not an active pharmaceutical ingredient itself but serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from the unique combination of its functional groups.
The Strategic Importance of the Functional Groups
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Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. It can also be readily reduced to an amino group (-NH₂), which is a key functional handle for introducing further molecular diversity. The nitro group itself is a feature in some antimicrobial and antiparasitic drugs.[5]
-
Fluoro Group (-F): The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[6][7]
-
Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is a hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate. Sulfonamides, which can be formed from related sulfonyl chlorides, are a well-known class of antibacterial drugs.[7]
Caption: Key functional groups and their roles in drug design.
Potential Therapeutic Areas
Given the combination of these functional groups, this compound is a promising starting material for the synthesis of novel candidates in a variety of therapeutic areas, including:
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Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic cores.
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Infectious Diseases: The presence of the nitro and fluoro groups suggests potential for developing new antibacterial, antifungal, or antiparasitic agents.[3][5]
-
Inflammatory Diseases: Substituted benzenes are common scaffolds in the design of anti-inflammatory drugs.
Conclusion
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, governed by IUPAC nomenclature, and the versatile reactivity of its constituent functional groups make it an attractive starting point for the synthesis of novel and complex bioactive molecules. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the known roles of its functional motifs in medicinal chemistry underscore its importance for researchers and scientists working at the forefront of pharmaceutical innovation.
References
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Intermediate IUPAC Nomenclature VII. (n.d.). University of California, Davis. Retrieved from [Link]
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Polysubstituted benzenes. (n.d.). University of Calgary. Retrieved from [Link]
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Nomenclature of substituted benzene rings. (2010). Retrieved from [Link]
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1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. Retrieved from [Link]
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The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts. Retrieved from [Link]
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The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (n.d.). PubMed. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
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Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved from [Link]
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